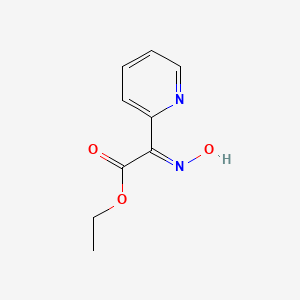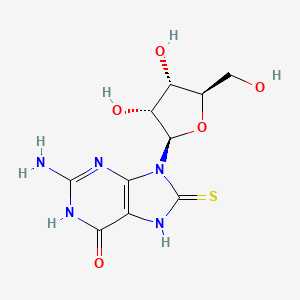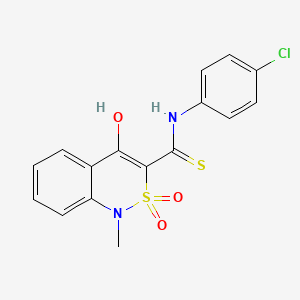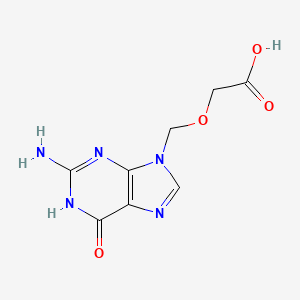![molecular formula C10H7N5O B1436625 3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 114306-16-0](/img/structure/B1436625.png)
3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Descripción general
Descripción
“3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a synthesized compound. It’s part of a broader class of compounds known as triazolopyrimidines, which have been widely studied due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Molecular Structure Analysis
The molecular formula of “3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is C10H7N5O, and its molecular weight is 213.2 g/mol. The structure of this compound and similar ones can be established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Chemical Reactions Analysis
In the synthesis of related compounds, the anions generated from the starting materials with sodium hydride (NaH) underwent aromatization to give the 3H-1, 2, 3-triazolo [4, 5-d]pyrimidine-7-carbonitriles .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been studied for its potential in combating various microorganisms. The structural motif of triazolopyrimidinone is known to exhibit a broad spectrum of biological activities, including antimicrobial properties . Researchers have synthesized derivatives of this compound to test against different bacterial and fungal strains, aiming to develop new antimicrobial agents.
Anticancer Properties
The triazolopyrimidinone nucleus is a common pharmacophore in drug design due to its anticancer activities. Compounds with this structure have been evaluated for their ability to inhibit the growth of cancer cells . The research focuses on understanding the mechanism of action and improving the selectivity and potency of these compounds against various cancer cell lines.
Enzyme Inhibition
Enzyme inhibition is another significant application of this compound. It has been explored for its potential to inhibit enzymes that are crucial for the survival of pathogens or cancer cells. For instance, compounds with the triazolopyrimidinone structure have been assessed for their ability to inhibit acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease .
Material Science
In the field of material science, this compound’s derivatives can be used to create novel materials with specific properties. The triazolopyrimidinone ring can contribute to the thermal stability and electronic properties of materials, making them suitable for various applications, including electronics and photonics .
Agricultural Chemistry
The triazolopyrimidinone derivatives are also being investigated for their use in agriculture. They can serve as the basis for developing new pesticides or herbicides, offering an alternative to existing chemicals and potentially reducing the environmental impact .
Antiviral Research
Due to the versatility of the triazolopyrimidinone scaffold, researchers are exploring its use in antiviral drug development. The goal is to synthesize compounds that can interfere with the life cycle of viruses, providing a new avenue for treating viral infections .
Neuropharmacology
In neuropharmacology, the compound is being studied for its potential effects on the central nervous system. It could lead to the development of new medications for treating neurological disorders, such as depression, anxiety, and epilepsy .
Cardiovascular Applications
Lastly, the cardiovascular applications of this compound are being explored. Its derivatives could be used to develop new drugs that target cardiovascular diseases by affecting blood pressure regulation, heart rate, and other related functions .
Mecanismo De Acción
While the specific mechanism of action for “3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is not mentioned in the sources, compounds in the same family have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity, as well as acetylcholinesterase inhibition for the treatment of Alzheimer’s disease .
Direcciones Futuras
Triazolopyrimidines, including “3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one”, have attracted significant interest due to their diverse pharmacological activities. Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of various diseases .
Propiedades
IUPAC Name |
3-phenyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYUDMXZLUQNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



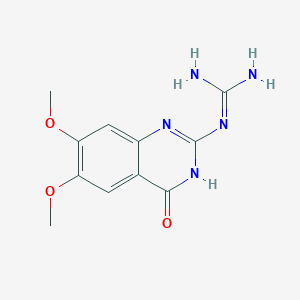
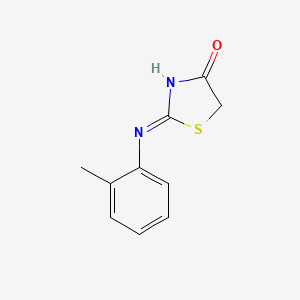
![2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1436548.png)
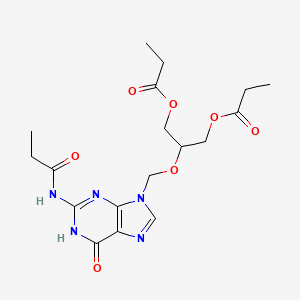
![2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436551.png)


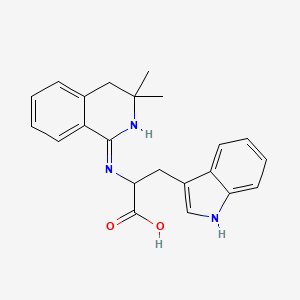
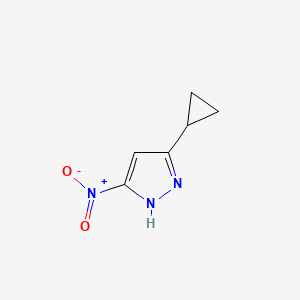
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol](/img/structure/B1436558.png)
